Cas no 86087-24-3 ((3R)-oxolan-3-ol)

(3R)-oxolan-3-ol structure
(3R)-oxolan-3-ol structure
(3R)-oxolan-3-ol
86087-24-3
C4H8O2
88.1051216125488
MFCD00067101
60945
641512

(3R)-oxolan-3-ol Properties

Names and Identifiers

    • (R)-(-)-3-Hydroxytetrahydrofuran
    • (R)-3-Hydroxy Tetrahydrofuran
    • R-(-)-3-Hydroxytetrahydrofuran
    • (R)-Tetrahydrofuran-3-ol
    • (R)-(?)-3-Hydroxytetrahydrofuran
    • (R)-(-)-Tetrahydro-3-furanol
    • 3-Furanol,tetrahydro-, (R)-
    • (-)-3-Hydroxytetrahydrofuran
    • (3R)-3-Hydroxytetrahydrofuran
    • (R)-(-)-3-Hydroxy-tetrahydro-furan
    • (R)-(-)-Tetrahydrofuran-3-ol
    • (R)-3-Hydroxy-tetrahydro-furan
    • (R)-Tetrahydro-3-furanol
    • 3(R)-Hydroxytetrahydrofuran
    • (R)-3-Hydroxytetrahydrofuran
    • (3R)-oxolan-3-ol
    • (3R)-Tetrahydrofuran-3-ol
    • 3-Furanol, tetrahydro-, (3R)-
    • (R)-(+)-3-Hydroxytetrahydrofuran
    • (R)-Tetrahydro-furan-3-ol
    • PubChem7071
    • Tetrahydrofuran-3alpha-ol
    • S)-(-)-3-Hydoxy tetahydro tetrahydro furan
    • (3R)-tetrahydro-3-furanol
    • KSC496K1N
    • (R)-3-hydroxy-tetrahydrofuran
    • XDPCNPCKDGQBAN-SCSAIBSYSA-N
    • (-)-(r)
    • (3R)-Tetrahydro-3-furanol (ACI)
    • 3-Furanol, tetrahydro-, (R)- (ZCI)
    • 3-Furanol tetrahydro-, (3R)-
    • 3-Hydroxytetrahydrofuran, (R)-
    • 2-Furanyl, tetrahydro-3-hydroxy-, (R)-
    • STL554745
    • 86087-24-3
    • AUS5N27VPH
    • AC-13894
    • 3-Hydroxytetrahydrofuran, (-)-
    • (-)-(r)-3-hydroxytetrahydrofuran
    • BBL100951
    • (R)-TETRAHYDROFURAN-3-OL
    • H1332
    • (R)-3-HYDROXYTETRAHYDROFURAN
    • (R)-(-)-3-hydroxy-tetrahydrofuran
    • (R)-(-)-3-hydroxy tetrahydrofuran
    • 3-Furanol, tetrahydro-, (R)-
    • MFCD00067101
    • (R)-(-)-3-Hydroxytetrahydrofuran, 98%
    • (R)-(-)-tetrahydrofuran-3-ol
    • (R)-(-)-TETRAHYDRO-3-FURANOL
    • EN300-94223
    • PS-9390
    • AKOS005256250
    • CS-0045411
    • +Expand
    • MFCD00067101
    • XDPCNPCKDGQBAN-SCSAIBSYSA-N
    • 1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m1/s1
    • O[C@H]1COCC1

Computed Properties

  • 88.052429g/mol
  • 0
  • -0.4
  • 1
  • 2
  • 0
  • 88.052429g/mol
  • 88.052429g/mol
  • 29.5Ų
  • 6
  • 44.8
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • -0.23240
  • 29.46000
  • n20/D 1.45(lit.)
  • 80°C/15mmHg(lit.)
  • Fahrenheit: 179.6 ° f < br / > Celsius: 82 ° C < br / >
  • Colorless to Yellow Liquid
  • Not determined
  • -18.5 º (c=2 MeOH)
  • [α]20/D −18°, c = 2.4 in methanol
  • 1.097 g/mL at 25 °C(lit.)

(3R)-oxolan-3-ol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0032UA-1g
(R)-(-)-Tetrahydrofuran-3-ol
86087-24-3 98%
1g
$8.00 2024-04-21
A2B Chem LLC
AB42850-1g
(R)-(-)-3-Hydroxytetrahydrofuran
86087-24-3 98%
1g
$7.00 2024-04-19
abcr
AB351906-1 g
(R)-(-)-3-Hydroxytetrahydrofuran, 98%; .
86087-24-3 98%
1 g
€72.60 2023-07-19
Ambeed
A267309-1g
(R)-Tetrahydrofuran-3-ol
86087-24-3 98%
1g
$9.0 2024-04-17
Apollo Scientific
OR4601-5g
(3R)-(-)-3-Hydroxytetrahydrofuran
86087-24-3
5g
£34.00 2024-07-28
Crysdot LLC
CD11042645-100g
(R)-Tetrahydrofuran-3-ol
86087-24-3 98%
100g
$275 2024-07-19
Enamine
EN300-94223-0.05g
(3R)-oxolan-3-ol
86087-24-3 95%
0.05g
$19.0 2024-05-20
Key Organics Ltd
PS-9390-1MG
(3R)-3-Hydroxytetrahydrofuran
86087-24-3 >95%
1mg
£37.00 2023-09-08
TRC
H957760-1g
(R)-(-)-3-Hydroxytetrahydrofuran
86087-24-3
1g
$ 94.00 2023-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB02157-10G
(3R)-oxolan-3-ol
86087-24-3 97%
10g
¥ 158.00 2023-04-13

(3R)-oxolan-3-ol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Bis[(1R,3R,4R,6S)-4,7,7-trimethylbicyclo[4.1.0]hept-3-yl]borane Solvents: Tetrahydrofuran
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water
Reference
Hydroboration. 83. Asymmetric hydroboration of representative cis disubstituted and heterocyclic olefins with dicaranylboranes of high enantiomeric purity
Brown, Herbert C.; Prasad, J. V. N. Vara; Zaidlewicz, Marek, Journal of Organic Chemistry, 1988, 53(13), 2911-16

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Carbonyl reductase Solvents: Isopropanol ,  Water ;  pH 7, 25 °C
Reference
Engineering of carbonyl reductase for asymmetric reduction of difficult-to-reduce ketone tetrahydrofuran-3-one
Lin, Ya-Ping; Su, Bing-Mei; Lin, Juan, Molecular Catalysis, 2023, 548,

Synthetic Circuit 3

Reaction Conditions
Reference
Product class 1: boron compounds. Product subclass 1: hydroboranes
Matteson, D. S., Science of Synthesis, 2004, 6, 5-79

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water
Reference
Chiral synthesis via organoboranes. 19. The successful one-carbon homologation of heterocyclic boronate esters with high optical purity
Brown, Herbert C.; Gupta, Ashok K.; Rangaishenvi, Milind V.; Prasad, J. V. N. Vara, Heterocycles, 1989, 28(1), 283-94

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Boron, trihydro(N,1,7,7-tetramethyl-N-phenylbicyclo[2.2.1]heptan-2-amine)-, [T-4… Solvents: Benzene
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
1.3 Reagents: Sodium hydroxide ,  Hydrogen peroxide
Reference
Hydroboration of prochiral olefins with chiral Lewis base-borane complexes: relationship to the mechanism of hydroboration
Narayana, Chatla; Periasamy, Mariappan, Journal of the Chemical Society, 1987, (24), 1857-9

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Bis[(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Tetrahydrofuran
1.2 Reagents: Acetaldehyde
1.3 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran
Reference
Chiral synthesis via organoboranes. 6. Hydroboration. 74. Asymmetric hydroboration of representative heterocyclic olefins with diisopinocampheylborane. Synthesis of heterocyclic boronates and heterocyclic alcohols of very high enantiomeric purity
Brown, Herbert C.; Prasad, J. V. N. Vara, Journal of the American Chemical Society, 1986, 108(8), 2049-54

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid
Reference
Synthesis of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran, and its (R)-enantiomer, from malic or tartaric acid
Tandon, Vishnu K.; Van Leusen, Albert M.; Wynberg, Hans, Journal of Organic Chemistry, 1983, 48(16), 2767-9

(3R)-oxolan-3-ol Raw materials

(3R)-oxolan-3-ol Preparation Products

(3R)-oxolan-3-ol Suppliers

TIAN MEN HENG CHANG HUA GONG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:86087-24-3)
LEI JING LI
15102714773
1178380033@qq.com
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:86087-24-3)
SUN WEN TING
13914000513
sales1@senfeida.com
Wuhan Newgreat Chemical Co., Ltd
Audited Supplier Audited Supplier
(CAS:86087-24-3)
ZHANG JING LI
18502781673
new_great@163.com
Suzhou Runsen Pharmaceutical Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:86087-24-3)
WANG JING LI
18751140360
sales@rosen-chemicals.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:86087-24-3)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:86087-24-3)
A LA DING
anhua.mao@aladdin-e.com

(3R)-oxolan-3-ol Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:86087-24-3)(R)-(-)-3-Hydroxytetrahydrofuran
sfd18700
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:86087-24-3)(R)-(-)-3-Hydroxytetrahydrofuran
A10278
99%/99%
100g/500g
181.0/904.0